6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Overview
Description
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10ClNO3 . It falls under the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 6th position and a carboxylic acid group at the 4th position of the quinoline ring. Additionally, it has a 5-methyl-2-furyl group attached to the 2nd position of the quinoline ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.7 Da . It is a solid at room temperature .Scientific Research Applications
Application 7: Synthesis of Bioactive Chalcone Derivatives
- Results : The chalcone derivatives synthesized exhibit a range of biological activities, including anti-inflammatory and anticancer properties .
Application 8: Green Chemistry Synthesis
- Results : These green chemistry approaches lead to the efficient synthesis of quinoline derivatives with reduced waste and energy consumption .
Application 9: Development of Industrial Chemicals
- Results : The synthesized industrial chemicals demonstrate effectiveness in their respective applications, contributing to various industrial processes .
Application 10: Neuropharmacology
- Results : Some derivatives show selective antagonistic activity at the glycine site of the NMDA receptor, indicating potential therapeutic uses .
Application 11: Synthesis of Anti-Malarial Agents
- Results : Some synthesized compounds exhibit potent anti-malarial activity, with certain derivatives showing improved efficacy and reduced toxicity compared to existing treatments .
Application 12: Agricultural Chemicals
- Results : Some derivatives demonstrate significant pesticidal or herbicidal activity, offering potential as safer and more effective agricultural chemicals .
Application 13: Corrosion Inhibition
- Results : The formulations containing this compound show a reduction in corrosion rates, suggesting its effectiveness as a corrosion inhibitor .
Application 14: Photodynamic Therapy
- Results : Certain derivatives show promising results in PDT, causing targeted cell death in cancerous tissues while sparing healthy cells .
Application 15: Quantum Dot Synthesis
- Results : Quantum dots synthesized with this compound exhibit controlled size distribution and enhanced luminescent properties, useful for applications in imaging and electronics .
Application 16: Environmental Remediation
properties
IUPAC Name |
6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOHUWHYVHCRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397359 | |
Record name | 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
CAS RN |
438216-26-3 | |
Record name | 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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